![molecular formula C18H21N3O4S B2583651 N-(4-(二甲氨基)苯乙基)-3-甲基-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺 CAS No. 1448047-10-6](/img/structure/B2583651.png)

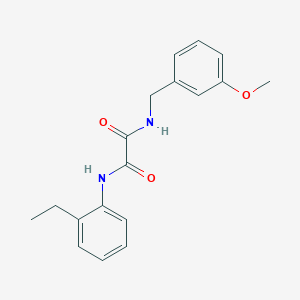

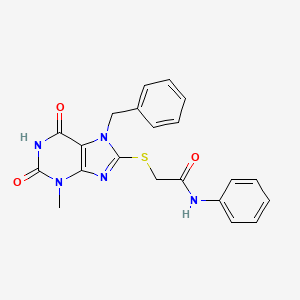

N-(4-(二甲氨基)苯乙基)-3-甲基-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

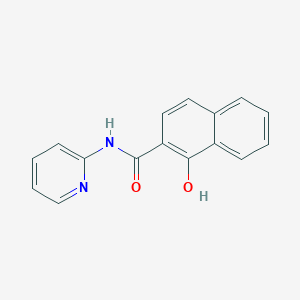

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonamide functional group (-S(=O)2-N-). Sulfonamides are known for their use in medicine, particularly as antibiotics .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate sulfonyl chloride with an amine to form the sulfonamide. The oxazole ring could be formed through a cyclodehydration reaction involving a beta-hydroxy amide .Molecular Structure Analysis

The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Chemical Reactions Analysis

As a sulfonamide, this compound might exhibit similar reactivity to other sulfonamides. Sulfonamides are generally stable but can participate in reactions involving the nitrogen atom or the sulfur atom .科学研究应用

合成与结构分析

复杂磺酰胺衍生物的合成,包括与指定化合物相似的那些,涉及多步骤化学过程,产生各种基于磺酰胺的结构。这些合成过程通常探索磺酰胺基团的化学反应性及其产生多样分子结构的潜力。例如,对相关化合物的氯磺化及其随后转化为磺酰胺的研究证明了磺酰胺在有机合成中的多功能性 (Cremlyn 等,1992)。此外,使用光谱方法研究磺酰胺衍生物的互变异构行为突出了分子构象在决定这些化合物的药学和生物活性中的重要性 (Erturk 等,2016)。

药学化学应用

磺酰胺衍生物因其在药学化学中的潜在应用而受到广泛研究,特别是作为抗菌剂。合成含有磺酰胺基团的新型杂环化合物,旨在用于抗菌应用,例证了在药物发现中探索磺酰胺。这些努力已导致鉴定出具有高抗菌活性的化合物,表明磺酰胺衍生物的治疗潜力 (Azab 等,2013)。

材料科学中的应用

对磺酰胺衍生物的研究延伸到药学化学之外,进入材料科学,在材料科学中,其独特的性质被用于开发缓蚀剂和具有特定电子性质的材料。例如,研究某些磺酰胺衍生物对酸性介质中铝合金腐蚀的抑制作用,提供了这些化合物在保护金属免受腐蚀方面的实际应用见解 (Ehsani 等,2014)。

作用机制

Target of Action

Similar compounds, such as sulfonamides, are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .

Mode of Action

N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, like other sulfonamides, is likely to act as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .

Biochemical Pathways

The compound N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide affects the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption of the folic acid pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally and are widely distributed throughout all tissues .

Result of Action

The result of the action of N-(4-(dimethylamino)phenethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, an essential component for bacterial DNA replication and cell division, the compound effectively halts the proliferation of the bacteria .

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-20(2)14-6-4-13(5-7-14)10-11-19-26(23,24)15-8-9-17-16(12-15)21(3)18(22)25-17/h4-9,12,19H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVGGLMIMPVCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)N(C)C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2583575.png)

![2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine](/img/structure/B2583580.png)

![N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2583587.png)

![3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2583591.png)